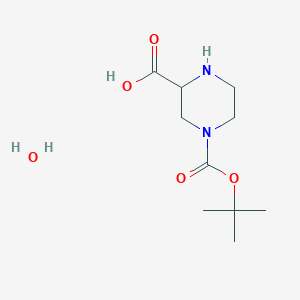
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester (DFPE) is a synthetic chemical compound that is used in various scientific research applications. It is a versatile compound that is used in many different fields, including organic synthesis, chromatography, and analytical chemistry. DFPE is also used in the production of pharmaceuticals, agrochemicals, and other chemicals.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a chromatographic stationary phase in analytical chemistry, and as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It is also used in the study of enzyme kinetics, as a substrate for enzymes, and as an inhibitor of various enzymes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is not fully understood. It is believed to inhibit enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. This inhibition results in a decrease in the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester are not fully understood. However, studies have shown that it is able to inhibit the activity of certain enzymes, such as phosphatases and proteases. It has also been shown to inhibit the activity of certain hormones, such as cortisol. Additionally, it has been shown to cause cell death in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. Additionally, it is relatively inexpensive and can be easily synthesized. The main limitation of using 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not fully known.
Direcciones Futuras
There are several potential future directions for 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester research. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new applications for 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester. Additionally, further research into the synthesis of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester and its use as a reagent in organic synthesis and chromatography could lead to the development of more efficient and cost-effective methods of synthesis. Finally, research into the use of 2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester as an inhibitor of enzymes could lead to the development of novel drugs and therapies.
Métodos De Síntesis
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester is synthesized by a reaction between 2,4-dichloro-5-fluorobenzoic acid and isopropyl alcohol, resulting in a product that is an ester of 2,4-dichloro-5-fluorobenzoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 60°C to ensure that the reaction is complete and that the product is of high purity. The product of the reaction is a white solid that can be isolated by filtration and dried.
Propiedades
IUPAC Name |
propan-2-yl 2,4-dichloro-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDJDKIZCNPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoro-benzoic acid isopropyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)






![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine](/img/structure/B6327823.png)